(2-(Pyridin-4-yl)phenyl)methanol
Overview
Description
“(2-(Pyridin-4-yl)phenyl)methanol” is a chemical compound with the molecular weight of 185.23 . Its IUPAC name is [4-(4-pyridinyl)phenyl]methanol . It is stored at room temperature under an inert atmosphere .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One such method involves the reduction and nucleophilic substitution reaction with 2-nitropyridine as the raw material . The final structure of the compound is determined by 1 HNMR spectrum . The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various techniques. For instance, the InChI code for this compound is 1S/C12H11NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-8,14H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The chemical reactions involving “this compound” can be quite complex. For instance, transition metals can catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been described, which involves a direct Csp3-H oxidation approach with water under mild conditions .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.Future Directions
The future directions in the research and application of “(2-(Pyridin-4-yl)phenyl)methanol” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions could be further optimized . Additionally, the potential biological activities of this compound could be explored in more depth .
Properties
IUPAC Name |
(2-pyridin-4-ylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEJKZZPHZFUGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566033 | |
Record name | [2-(Pyridin-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148471-65-2 | |
Record name | [2-(Pyridin-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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